Home > Products > Screening Compounds P32890 > 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one - 533876-46-9

7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Catalog Number: EVT-2518588
CAS Number: 533876-46-9
Molecular Formula: C23H19BrN2O3
Molecular Weight: 451.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide

  • Compound Description: This compound is a cyclic nitrone that serves as a precursor to other benzodiazepine derivatives. Upon UV irradiation, it undergoes photoisomerization to form its corresponding oxaziridine derivative, 7-chloro-4,5-epoxy-5-phenyl-1,3,4–5-tetrahydro-2H-1,4-benzodiazepin-2-one [].
  • Relevance: Both this compound and 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one share the fundamental 1,4-benzodiazepine scaffold. Key structural similarities include the presence of a phenyl group at the 5-position and a halogen substituent (chlorine in this case, bromine in the target compound) at the 7-position. The target compound differs by having a 4-methoxybenzoyl group at the 4-position and lacking the N-oxide moiety. (Semantic Scholar Paper: )

1,3-Dihydro-7-methylthio-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide

  • Compound Description: Similar to the previous compound, this cyclic nitrone is also photoisomerized upon UV irradiation, yielding its corresponding oxaziridine, 4,5-epoxy-5-phenyl-1,3,4,5-tetrahydro-7-methylthio-2H-1,4-benzo-diazepin-2-one. This oxaziridine further undergoes ring expansion and contraction reactions under UV light, generating novel benzodiazepine derivatives [].
  • Relevance: This compound shares the core 1,4-benzodiazepine structure with 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one. It exhibits a phenyl substituent at the 5-position and a methylthio group at the 7-position, highlighting the structural diversity possible within this class of compounds. Additionally, it also possesses the N-oxide functionality, which is absent in the target compound. The target compound differs by having a bromine atom instead of a methylthio group at the 7-position and a 4-methoxybenzoyl group at the 4-position. (Semantic Scholar Paper: )

7-Chloro-1-methyl-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound represents a tetrahydro-1,4-benzodiazepine derivative synthesized through a multistep process involving oxidation and hydrolysis reactions [].
  • Relevance: This compound shares the core 1,4-benzodiazepine structure with the target compound, 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one. It features a chlorine atom at the 7-position, a methyl group at the 1-position, and a phenyl group at the 5-position. It differs from the target compound by having a chlorine atom instead of bromine at the 7-position, a methyl group at the 1-position, and lacking the 4-methoxybenzoyl group at the 4-position. It is also a tetrahydro-derivative, whereas the target compound is a dihydro-derivative. (Semantic Scholar Paper: )

7-{(E)-[(4-Nitrophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound is a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative synthesized and evaluated for its anticonvulsant activity in rats. It exhibited potential as an anticonvulsant, showing a significant reduction in seizures induced by picrotoxin [].

7-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: This compound, also a 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative, demonstrated significant anticonvulsant activity in a rat model, surpassing the efficacy of the standard drug diazepam [].

7-{(E)-[(4-Bromo-2,6-difluorophenyl)methylidene]amino}-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: This 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative displayed promising anticonvulsant activity in a rat model, highlighting the influence of halogen substitutions on biological activity [].
  • Relevance: This compound shares the 1,3-dihydro-2H-1,4-benzodiazepin-2-one core structure with 7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one. It features a (E)-[(4-bromo-2,6-difluorophenyl)methylidene]amino group at the 7-position, emphasizing the impact of incorporating halogenated aromatic rings at this position. The target compound differs by having a bromine atom instead of the complex substituent at the 7-position and a 4-methoxybenzoyl group at the 4-position. (Semantic Scholar Paper: )

7-[(E)-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}amino]-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Compound Description: This 1,3-dihydro-2H-1,4-benzodiazepin-2-one azomethine derivative exhibited notable anticonvulsant activity in a rat model, showcasing the potential of incorporating heterocyclic moieties within the structure [].

Properties

CAS Number

533876-46-9

Product Name

7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

IUPAC Name

7-bromo-4-(4-methoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

Molecular Formula

C23H19BrN2O3

Molecular Weight

451.32

InChI

InChI=1S/C23H19BrN2O3/c1-29-18-10-7-16(8-11-18)23(28)26-14-21(27)25-20-12-9-17(24)13-19(20)22(26)15-5-3-2-4-6-15/h2-13,22H,14H2,1H3,(H,25,27)

InChI Key

QFCJVKWXGROGTL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.